Imdatifan

Description

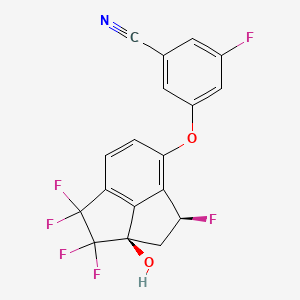

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

3D Structure

Properties

CAS No. |

2511247-29-1 |

|---|---|

Molecular Formula |

C18H9F6NO2 |

Molecular Weight |

385.3 g/mol |

IUPAC Name |

3-fluoro-5-[[(4R,6S)-2,2,3,3,6-pentafluoro-4-hydroxy-8-tricyclo[5.3.1.04,11]undeca-1(11),7,9-trienyl]oxy]benzonitrile |

InChI |

InChI=1S/C18H9F6NO2/c19-9-3-8(7-25)4-10(5-9)27-13-2-1-11-15-14(13)12(20)6-16(15,26)18(23,24)17(11,21)22/h1-5,12,26H,6H2/t12-,16+/m0/s1 |

InChI Key |

ZIEZRTWLAIDXDH-BLLLJJGKSA-N |

Isomeric SMILES |

C1[C@@H](C2=C(C=CC3=C2[C@]1(C(C3(F)F)(F)F)O)OC4=CC(=CC(=C4)C#N)F)F |

Canonical SMILES |

C1C(C2=C(C=CC3=C2C1(C(C3(F)F)(F)F)O)OC4=CC(=CC(=C4)C#N)F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Hif-2α-IN-7 (Imdatifan): A Novel Hypoxia-Inducible Factor 2α Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoxia-inducible factor 2α (HIF-2α) is a key transcription factor implicated in the progression of various cancers, particularly clear cell renal cell carcinoma (ccRCC). Its role in promoting tumorigenesis under hypoxic conditions has made it a prime target for therapeutic intervention. This technical guide details the discovery and synthesis of Hif-2α-IN-7, also known as Imdatifan, a potent and selective small molecule inhibitor of HIF-2α. We will explore the mechanism of action, key experimental data, and the synthetic route that led to its development, providing a comprehensive resource for researchers in oncology and drug discovery.

Introduction to HIF-2α and Its Role in Cancer

Under normal oxygen levels (normoxia), the α-subunit of HIF is targeted for proteasomal degradation via a process mediated by the von Hippel-Lindau (VHL) tumor suppressor protein. However, in the hypoxic microenvironment of solid tumors, HIF-α subunits are stabilized and translocate to the nucleus. Here, they heterodimerize with the constitutively expressed HIF-1β (also known as ARNT), forming a functional transcription factor complex. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, driving the expression of proteins involved in critical cancer-promoting processes such as angiogenesis, cell proliferation, and metabolism.

HIF-2α, in particular, has been identified as a critical oncogenic driver in VHL-deficient ccRCC. Therefore, inhibiting the formation of the HIF-2α/HIF-1β heterodimer presents a promising therapeutic strategy. Small molecule inhibitors have been developed that bind to a pocket within the PAS-B domain of HIF-2α, allosterically preventing its dimerization with HIF-1β and subsequently blocking the transcription of its target genes.

Discovery of Hif-2α-IN-7 (this compound)

Hif-2α-IN-7 (this compound) was discovered through a focused drug discovery effort aimed at identifying novel inhibitors of the HIF-2α transcription factor. The discovery process involved the screening of compound libraries and subsequent structure-activity relationship (SAR) optimization to identify potent and selective inhibitors.

Mechanism of Action

Hif-2α-IN-7 functions as an allosteric inhibitor of HIF-2α. It binds to a specific pocket within the PAS-B domain of the HIF-2α protein. This binding event induces a conformational change in HIF-2α that prevents its heterodimerization with its partner protein, HIF-1β (ARNT). Without this dimerization, the HIF-2α/HIF-1β complex cannot form and bind to DNA, thereby inhibiting the transcription of HIF-2α target genes.

Figure 1. Simplified signaling pathway of HIF-2α under normoxic and hypoxic conditions, and the inhibitory action of Hif-2α-IN-7.

Quantitative Data

Hif-2α-IN-7 has demonstrated potent activity in cellular assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Assay Description | Reference |

| EC50 | 6 nM | Inhibition of HIF-2α in a cellular reporter assay. | [1][2] |

Synthesis of Hif-2α-IN-7 (this compound)

The synthesis of Hif-2α-IN-7 is described in the patent WO2020214853A1.[1] The synthesis is a multi-step process, with a key intermediate being a tetrahydro-1H-cyclopenta[cd]indene derivative. A representative synthetic scheme is outlined below.

References

The Emergence of Hif-2α-IN-7 (Imdatifan): A Technical Overview of Initial Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals

Hif-2α-IN-7, also known as Imdatifan or NKT2152, has emerged as a potent and selective small molecule inhibitor of the hypoxia-inducible factor 2α (HIF-2α) transcription factor. Initial studies have demonstrated its potential as a therapeutic agent, particularly in the context of clear cell renal cell carcinoma (ccRCC) and other solid tumors where HIF-2α is a key oncogenic driver. This technical guide provides an in-depth overview of the foundational preclinical data and methodologies that characterize the initial investigations into this promising compound.

Mechanism of Action: Disrupting the HIF-2α Transcriptional Machinery

This compound functions as an allosteric inhibitor of HIF-2α. It targets the PAS-B domain of the HIF-2α protein, a critical region for its dimerization with its partner protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. By binding to this pocket, this compound prevents the formation of the functional HIF-2α/ARNT heterodimer. This disruption is the pivotal step in its mechanism of action, as the heterodimer is essential for binding to hypoxia-response elements (HREs) in the DNA and initiating the transcription of a host of downstream target genes involved in tumorigenesis, angiogenesis, and cell survival.[1]

The direct engagement of this compound with HIF-2α has been confirmed in cellular thermal shift assays using 786-O ccRCC cells, where the compound stabilized HIF-2α against heat-induced denaturation.[2] This targeted binding leads to a dose-dependent disruption of the HIF-2α/ARNT complex, resulting in an increased cytoplasmic localization and a corresponding decrease in the nuclear presence of HIF-2α, thereby preventing its transcriptional activity.[2]

In Vitro Activity: Potent and Selective Inhibition

The initial in vitro characterization of this compound established its high potency. The compound exhibits a half-maximal effective concentration (EC50) of 6 nM for the inhibition of HIF-2α.[3] This potent activity translates to the specific suppression of HIF-2α target gene expression in VHL-deficient ccRCC cell lines, such as 786-O. Key genes regulated by HIF-2α, including vascular endothelial growth factor A (VEGFA), cyclin D1, and glucose transporter 1 (GLUT1), showed diminished expression upon treatment with this compound.[2]

Quantitative In Vitro Data

| Parameter | Value | Cell Line | Assay Type | Reference |

| EC50 | 6 nM | - | HIF-2α Inhibition Assay | [3] |

In Vivo Efficacy: Tumor Growth Inhibition in Preclinical Models

The anti-tumor activity of this compound has been demonstrated in multiple xenograft models, showcasing its potential for in vivo applications. Oral administration of this compound led to dose-dependent tumor growth inhibition and even regression in both cell line-derived (A498 and 786-O) and patient-derived ccRCC xenograft models.[2][4]

Pharmacodynamic analyses in the 786-O xenograft model confirmed potent on-target activity, with the repression of HIF-2α-regulated genes observed at both the mRNA and protein levels.[2] Furthermore, initial studies have suggested that the therapeutic potential of this compound may extend beyond ccRCC to other solid tumors characterized by hypoxic microenvironments, such as hepatocellular carcinoma.[2]

Summary of In Vivo Efficacy

| Xenograft Model | Treatment | Outcome | Reference |

| 786-O (ccRCC) | NKT2152 (20 mg/kg, b.i.d.) | Tumor Growth Inhibition | [4] |

| A498 (ccRCC) | NKT2152 (b.i.d.) | Tumor Growth Inhibition | [4] |

| KI-12-0069 (Patient-Derived ccRCC) | NKT2152 (b.i.d.) | Tumor Growth Inhibition | [4] |

| KI-12-0302 (Patient-Derived ccRCC) | NKT2152 (b.i.d.) | Tumor Growth Inhibition | [4] |

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This assay was employed to confirm the direct binding of this compound to HIF-2α in a cellular context.

-

Cell Culture: 786-O ccRCC cells were cultured to a suitable confluency.

-

Compound Treatment: Cells were treated with either vehicle control or this compound at a specified concentration for a defined period.

-

Heat Shock: The cell suspensions were subjected to a temperature gradient for a short duration to induce protein denaturation.

-

Cell Lysis: Cells were lysed to release the soluble protein fraction.

-

Protein Analysis: The soluble fraction was analyzed by Western blotting using an antibody specific for HIF-2α.

-

Data Analysis: The amount of soluble HIF-2α at different temperatures was quantified. A shift in the melting curve in the presence of this compound indicates target engagement and stabilization.

In Vivo Xenograft Studies

These studies were conducted to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Immunocompromised mice were used for the study.

-

Tumor Implantation: Human ccRCC cells (e.g., 786-O, A498) or patient-derived tumor fragments were subcutaneously implanted into the flanks of the mice.

-

Tumor Growth Monitoring: Tumors were allowed to grow to a palpable size, and their volume was measured regularly using calipers.

-

Treatment Administration: Once tumors reached a predetermined size, mice were randomized into vehicle control and treatment groups. This compound was administered orally, typically twice daily (b.i.d.), at specified doses.

-

Efficacy Evaluation: Tumor volumes were monitored throughout the study. At the end of the study, tumors were excised and weighed.

-

Pharmacodynamic Analysis: A subset of tumors was collected for the analysis of HIF-2α target gene expression (mRNA and protein levels) to confirm on-target drug activity.

Signaling Pathway and Experimental Workflow Diagrams

Caption: HIF-2α Signaling Pathway and Mechanism of this compound Inhibition.

Caption: General Experimental Workflow for the Initial Studies of this compound.

Conclusion

The initial preclinical data for Hif-2α-IN-7 (this compound/NKT2152) demonstrate a potent and selective inhibitor of the HIF-2α pathway. Its clear mechanism of action, involving the disruption of the HIF-2α/ARNT heterodimer, translates into effective suppression of downstream target genes and significant anti-tumor efficacy in in vivo models of clear cell renal cell carcinoma. These foundational studies have provided a strong rationale for its ongoing clinical development as a promising new therapeutic agent for HIF-2α-driven malignancies. Further research will continue to elucidate its full therapeutic potential and optimal clinical application.

References

Hif-2α-IN-7: A Technical Guide to its Chemical Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hif-2α-IN-7, also known as Imdatifan, is a potent and selective small molecule inhibitor of the hypoxia-inducible factor 2α (HIF-2α). HIF-2α is a key transcription factor that plays a critical role in the cellular response to low oxygen levels (hypoxia) and is implicated in the progression of various diseases, including cancer. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Hif-2α-IN-7, along with insights into experimental methodologies for its evaluation.

Chemical Structure and Properties

Hif-2α-IN-7 is a complex organic molecule with a tricyclic core structure. Its systematic IUPAC name is 3-fluoro-5-[[(4R,6S)-2,2,3,3,6-pentafluoro-4-hydroxy-8-tricyclo[5.3.1.0⁴,¹¹]undeca-1(11),7,9-trienyl]oxy]benzonitrile[1]. The chemical and physical properties of Hif-2α-IN-7 are summarized in the table below for easy reference.

| Property | Value | Citation(s) |

| IUPAC Name | 3-fluoro-5-[[(4R,6S)-2,2,3,3,6-pentafluoro-4-hydroxy-8-tricyclo[5.3.1.0⁴,¹¹]undeca-1(11),7,9-trienyl]oxy]benzonitrile | [1] |

| Synonyms | This compound, HIF-2α-IN-7 | [1][2] |

| CAS Number | 2511247-29-1 | [1][2][3] |

| Molecular Formula | C₁₈H₉F₆NO₂ | [3] |

| Molecular Weight | 385.26 g/mol | [3] |

| Appearance | Solid | [3] |

| SMILES | O[C@]12C=3C(=C(OC4=CC(C#N)=CC(F)=C4)C=CC3C(F)(F)C1(F)F)--INVALID-LINK--C2 | [4] |

| InChI Key | ZIEZRTWLAIDXDH-BLLLJJGKSA-N | |

| Potency (EC₅₀) | 6 nM | [2] |

Mechanism of Action

Hif-2α-IN-7 exerts its inhibitory effect by directly targeting the HIF-2α protein. Under hypoxic conditions, HIF-2α forms a heterodimer with the aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1β. This HIF-2α/ARNT complex then translocates to the nucleus and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, thereby activating their transcription. These target genes are involved in various cellular processes that promote tumor growth and survival, such as angiogenesis, cell proliferation, and metabolism.

Hif-2α-IN-7 functions by preventing the crucial heterodimerization step between HIF-2α and ARNT[1]. By binding to a specific pocket within the HIF-2α subunit, the inhibitor induces a conformational change that disrupts the protein-protein interaction interface required for dimerization. This blockade effectively prevents the formation of the functional transcription factor complex, leading to a downstream reduction in the expression of HIF-2α target genes[1].

Experimental Protocols

In Vitro Assays

1. Cell-Based Reporter Gene Assay:

-

Objective: To determine the functional potency of Hif-2α-IN-7 in a cellular context.

-

Methodology:

-

Utilize a cancer cell line known to have high HIF-2α activity (e.g., 786-O renal cell carcinoma cells, which are VHL-deficient).

-

Transfect the cells with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple HREs.

-

Treat the transfected cells with a dose-response range of Hif-2α-IN-7.

-

After an appropriate incubation period (e.g., 16-24 hours), lyse the cells and measure luciferase activity using a luminometer.

-

Calculate the EC₅₀ value, which represents the concentration of the inhibitor that causes a 50% reduction in luciferase activity.

-

2. Western Blot Analysis:

-

Objective: To assess the effect of Hif-2α-IN-7 on the protein levels of HIF-2α and its downstream targets.

-

Methodology:

-

Culture HIF-2α-dependent cancer cells under hypoxic conditions (e.g., 1% O₂) to induce HIF-2α expression.

-

Treat the cells with varying concentrations of Hif-2α-IN-7.

-

Prepare whole-cell lysates and separate proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and probe with primary antibodies specific for HIF-2α and known downstream target proteins (e.g., VEGF, GLUT1).

-

Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Detect the protein bands using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.

-

In Vivo Studies

1. Xenograft Mouse Model of Cancer:

-

Objective: To evaluate the anti-tumor efficacy of Hif-2α-IN-7 in a living organism.

-

Methodology:

-

Implant human cancer cells with high HIF-2α activity (e.g., 786-O) subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

-

Once tumors are established and reach a palpable size, randomize the mice into vehicle control and treatment groups.

-

Administer Hif-2α-IN-7 to the treatment group via an appropriate route (e.g., oral gavage), based on its pharmacokinetic properties.

-

Monitor tumor growth over time by measuring tumor volume with calipers.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for proliferation and apoptosis markers).

-

References

An In-depth Technical Guide to the Binding Affinity of Inhibitors to Hypoxia-Inducible Factor 2α (Hif-2α)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide was prompted by a query regarding "Hif-2α-IN-7," a thorough search of publicly available scientific databases and chemical supplier information did not yield specific binding affinity data for a compound with this designation. Therefore, this document provides a comprehensive overview of the binding affinity of well-characterized, potent, and selective Hif-2α inhibitors, using them as representative examples to fulfill the core requirements of this technical guide.

Introduction

Hypoxia-inducible factor 2α (Hif-2α) is a master transcriptional regulator that plays a critical role in cellular adaptation to low oxygen (hypoxia).[1][2][3] Under normoxic conditions, the Hif-2α subunit is targeted for proteasomal degradation by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[2][3] However, in hypoxic environments, often found in solid tumors, Hif-2α stabilizes and translocates to the nucleus. There, it heterodimerizes with the aryl hydrocarbon receptor nuclear translocator (ARNT), also known as Hif-1β, to form a transcriptionally active complex.[3][4] This complex binds to hypoxia-response elements (HREs) in the promoter regions of target genes, driving the expression of proteins involved in angiogenesis, cell proliferation, and metabolism, which are crucial for tumor progression.[5][6] Consequently, inhibiting the Hif-2α pathway has emerged as a promising therapeutic strategy, particularly in cancers with VHL mutations like clear cell renal cell carcinoma (ccRCC).[6][7]

Small-molecule inhibitors have been developed that bind to a unique internal cavity within the PAS-B domain of Hif-2α, a feature not present in the closely related Hif-1α.[7] This binding allosterically disrupts the heterodimerization of Hif-2α with ARNT, thereby inhibiting its transcriptional activity.[5][6] This guide delves into the binding affinities of these inhibitors, the experimental protocols used to determine them, and the underlying signaling pathway.

Quantitative Data on Hif-2α Inhibitor Binding Affinity

The binding affinity of a ligand to its target protein is a critical parameter in drug discovery, often quantified by metrics such as the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), and the inhibition constant (Ki). Below is a summary of publicly available data for representative Hif-2α inhibitors.

| Inhibitor Name | Alias | Assay Type | Parameter | Value | Cell Line / Conditions | Reference |

| Belzutifan | PT2385, PT2977, MK-6482 | HRE-Luciferase Reporter | IC50 | 42 nM | 786-O cells | [8] |

| Belzutifan | PT2385, PT2977, MK-6482 | Microscale Thermophoresis (MST) | Kd | ~167 nM | Purified Hif-2α PAS-B domain | [8] |

| Compound "2" | - | Heterodimer Disruption Assay | IC50 | ~0.4 µM | - | [9] |

| Compound "2" | - | Isothermal Titration Calorimetry (ITC) | Kd | ~80 nM | Purified Hif-2α PAS-B domain | [9] |

| HIF-2a translation inhibitor 76 | - | Translation Inhibition Assay | IC50 | 5 µM | - | [10] |

Experimental Protocols

The determination of binding affinity for Hif-2α inhibitors involves a variety of biophysical and cell-based assays. Below are detailed methodologies for key experiments.

1. Microscale Thermophoresis (MST)

MST is a powerful technique to quantify protein-ligand interactions in solution by measuring the change in fluorescence of a labeled molecule as a local temperature gradient is applied.

-

Objective: To determine the dissociation constant (Kd) of a ligand binding to the Hif-2α protein.

-

Materials:

-

Purified Hif-2α protein (e.g., PAS-B domain).

-

Fluorescent labeling kit (e.g., Monolith NT™ Protein Labeling Kit).

-

Test compounds (Hif-2α inhibitors).

-

Assay buffer (e.g., 20 mM Tris pH 7.5, 50 mM NaCl, 5 mM β-mercaptoethanol, 0.05% Tween-20, 1% DMSO).[11]

-

MST instrument (e.g., Monolith NT.115).

-

Standard-treated capillaries.

-

-

Procedure:

-

Protein Labeling: Label the purified Hif-2α protein with a fluorescent dye according to the manufacturer's protocol.

-

Sample Preparation:

-

Prepare a serial dilution of the test compound in the assay buffer.

-

Mix the labeled Hif-2α protein with each concentration of the test compound. The final concentration of the labeled protein should be kept constant.

-

Incubate the mixtures at room temperature to allow the binding to reach equilibrium.

-

-

MST Measurement:

-

Load the samples into the capillaries.

-

Place the capillaries into the MST instrument.

-

The instrument applies an infrared laser to create a microscopic temperature gradient, and the movement of the fluorescently labeled protein is monitored.

-

-

Data Analysis: The change in the normalized fluorescence as a function of the ligand concentration is plotted, and the data are fitted to a binding curve to determine the Kd value.[11]

-

2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are used to study protein-protein interactions, such as the dimerization of Hif-2α and ARNT.

-

Objective: To measure the ability of an inhibitor to disrupt the Hif-2α/ARNT heterodimer.

-

Materials:

-

Purified, tagged Hif-2α and ARNT proteins (e.g., with His-tags and FLAG-tags).

-

Lanthanide-labeled anti-tag antibody (donor fluorophore, e.g., anti-His-Europium).

-

Fluorescently labeled anti-tag antibody (acceptor fluorophore, e.g., anti-FLAG-APC).

-

Test compounds.

-

Assay buffer.

-

Microplate reader capable of TR-FRET measurements.

-

-

Procedure:

-

Assay Setup: In a microplate, mix the tagged Hif-2α and ARNT proteins with the donor and acceptor antibodies in the assay buffer.

-

Compound Addition: Add the test compound at various concentrations to the wells.

-

Incubation: Incubate the plate to allow for protein dimerization and antibody binding.

-

Measurement: Excite the donor fluorophore at the appropriate wavelength. If Hif-2α and ARNT are in close proximity (dimerized), FRET occurs, and the acceptor fluorophore emits light at its specific wavelength. The TR-FRET signal is measured as the ratio of the acceptor to donor emission.

-

Data Analysis: The TR-FRET signal is plotted against the inhibitor concentration to determine the IC50 value for the disruption of the Hif-2α/ARNT interaction.

-

3. Hypoxia-Response Element (HRE) Luciferase Reporter Assay

This is a cell-based assay to measure the transcriptional activity of the Hif-2α/ARNT complex.

-

Objective: To determine the functional potency of a Hif-2α inhibitor in a cellular context.

-

Materials:

-

A cancer cell line that overexpresses Hif-2α (e.g., 786-O, which is VHL-deficient).

-

A luciferase reporter plasmid containing multiple copies of the HRE upstream of the luciferase gene.

-

Transfection reagent.

-

Test compounds.

-

Luciferase assay reagent.

-

Luminometer.

-

-

Procedure:

-

Cell Transfection: Stably or transiently transfect the 786-O cells with the HRE-luciferase reporter plasmid.

-

Compound Treatment: Seed the transfected cells in a multi-well plate and treat them with a range of concentrations of the test compound.

-

Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for changes in gene expression.

-

Luciferase Assay: Lyse the cells and add the luciferase assay reagent.

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Plot the luciferase activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[8]

-

Visualizations

Hif-2α Signaling Pathway

Caption: Hif-2α signaling in normoxia and hypoxia.

Experimental Workflow for Hif-2α Inhibitor Characterization

Caption: Workflow for Hif-2α inhibitor characterization.

References

- 1. Biology of Hypoxia-Inducible Factor-2α in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HIF-2α (D9E3) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 3. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What are HIF-2α inhibitors and how do they work? [synapse.patsnap.com]

- 6. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hypoxia-Inducible Factor 2 Alpha (HIF2α) Inhibitors: Targeting Genetically Driven Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. preprints.org [preprints.org]

- 9. Allosteric Inhibition of Hypoxia Inducible Factor-2 with Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Bidirectional Modulation of HIF-2 Activity through Chemical Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Assessing the Selectivity of HIF-2α Inhibitors Over HIF-1α

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific compound designated "Hif-2α-IN-7" is not publicly available. This guide provides a comprehensive overview of the principles and methodologies for determining the selectivity of Hypoxia-Inducible Factor-2α (HIF-2α) inhibitors over HIF-1α, using illustrative examples from published research.

Introduction

Hypoxia-inducible factors (HIFs) are critical transcription factors that mediate cellular adaptation to low oxygen levels (hypoxia). The two primary isoforms, HIF-1α and HIF-2α, share structural similarities but regulate distinct, albeit overlapping, sets of target genes involved in processes such as angiogenesis, erythropoiesis, and metabolism.[1][2] This differential regulation makes the selective targeting of HIF-2α a promising therapeutic strategy for various diseases, including certain cancers like clear cell renal cell carcinoma (ccRCC).[3][4][5] This technical guide outlines the key experimental approaches to quantify the selectivity of a compound for HIF-2α over HIF-1α, presents data for exemplary selective inhibitors, and details the underlying signaling pathways and experimental workflows.

HIF-1α and HIF-2α Signaling Pathways

Under normoxic conditions, both HIF-1α and HIF-2α are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic conditions, PHD activity is inhibited, allowing HIF-α subunits to stabilize, translocate to the nucleus, and heterodimerize with the constitutively expressed HIF-1β (also known as ARNT). This HIF-α/HIF-1β complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes to activate their transcription.[3]

While both isoforms bind to the same HRE consensus sequence, their transcriptional outputs can differ based on cell type, temporal patterns of expression, and interactions with co-regulators.[2][6] HIF-1α is often associated with the acute response to hypoxia and the regulation of glycolysis, whereas HIF-2α is linked to more prolonged hypoxic responses and the regulation of lipoprotein metabolism and angiogenesis.

Figure 1: Simplified HIF-1α and HIF-2α signaling pathways under normoxic and hypoxic conditions.

Quantitative Assessment of Selectivity

The selectivity of an inhibitor for HIF-2α over HIF-1α is typically quantified by comparing its inhibitory potency against each isoform. The half-maximal inhibitory concentration (IC50) is a common metric used for this purpose. A higher selectivity ratio (IC50 for HIF-1α / IC50 for HIF-2α) indicates greater selectivity for HIF-2α.

Table 1: Exemplary Selectivity Data for HIF-2α Inhibitors

| Compound | HIF-2α IC50 (nM) | HIF-1α IC50 (nM) | Selectivity (HIF-1α/HIF-2α) | Assay Type | Reference |

| Belzutifan (PT2977/MK-6482) | 9 | >50,000 | >5,555 | Cell-based reporter assay | [7] |

| PT2385 | 27 (EC50) | Not specified | Not specified | Luciferase reporter assay | [7] |

| Compound Example A | 5 | 500 | 100 | Biochemical Assay (e.g., FRET) | Hypothetical |

| Compound Example B | 15 | >10,000 | >667 | Cellular Thermal Shift Assay | Hypothetical |

Experimental Protocols for Determining Selectivity

A combination of biochemical and cell-based assays is crucial for comprehensively evaluating the selectivity of a HIF-2α inhibitor.

Biochemical assays utilize purified proteins to assess the direct interaction between the inhibitor and the HIF-α/HIF-1β heterodimer.

3.1.1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

-

Principle: This assay measures the disruption of the protein-protein interaction between HIF-2α (or HIF-1α) and HIF-1β.

-

Protocol:

-

Purified, tagged HIF-2α (or HIF-1α) and HIF-1β proteins are used. For example, one protein is tagged with a donor fluorophore (e.g., terbium) and the other with an acceptor fluorophore (e.g., GFP).

-

In the absence of an inhibitor, the proximity of the donor and acceptor fluorophores upon protein dimerization results in a FRET signal.

-

The test compound is serially diluted and incubated with the protein partners.

-

A selective HIF-2α inhibitor will disrupt the HIF-2α/HIF-1β interaction, leading to a decrease in the FRET signal, but will have a minimal effect on the HIF-1α/HIF-1β interaction.

-

The IC50 is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell-based assays provide insights into the inhibitor's activity in a more physiologically relevant context, accounting for cell permeability and metabolism.

3.2.1. Hypoxia Response Element (HRE)-Driven Reporter Gene Assay

-

Principle: This assay measures the transcriptional activity of the HIF complex.[8]

-

Protocol:

-

A cell line is engineered to stably express a reporter gene (e.g., luciferase or GFP) under the control of a promoter containing multiple HREs.

-

To assess HIF-2α selectivity, a cell line that predominantly expresses HIF-2α, such as the 786-O renal cell carcinoma line (which is VHL-deficient and HIF-1α negative), is often used.[9] For HIF-1α activity, other cell lines like MIA PaCa-2 can be utilized.[9]

-

Cells are treated with a serial dilution of the test compound.

-

If the cell line is not VHL-deficient, cells are then exposed to hypoxic conditions (e.g., 1% O2) to induce HIF-α stabilization.

-

Reporter gene expression is quantified (e.g., by measuring luminescence for luciferase).

-

The IC50 is determined from the dose-response curve.

-

3.2.2. Western Blot Analysis

-

Principle: This method directly measures the protein levels of HIF-α isoforms and their downstream targets.

-

Protocol:

-

Select a cell line that expresses both HIF-1α and HIF-2α (e.g., ACHN cells).[9]

-

Treat the cells with the inhibitor at various concentrations and expose them to hypoxia.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with specific antibodies against HIF-1α, HIF-2α, and downstream target proteins (e.g., GLUT1 for HIF-1α, and EPO for HIF-2α).

-

Quantify the protein band intensities to assess the inhibitor's effect on the stabilization of each isoform and the expression of their respective target genes.

-

Figure 2: General experimental workflow for determining HIF-2α inhibitor selectivity.

Logical Framework for Selective Inhibition

The goal of a selective HIF-2α inhibitor is to disrupt the formation of the functional HIF-2α/HIF-1β heterodimer without affecting the HIF-1α/HIF-1β complex. This is often achieved by designing small molecules that bind to a specific pocket within the PAS-B domain of the HIF-2α subunit, a region that exhibits structural differences compared to the corresponding domain in HIF-1α.

Figure 3: Logical diagram illustrating the selective inhibition of the HIF-2α pathway.

Conclusion

Determining the selectivity of a HIF-2α inhibitor is a critical step in its preclinical development. A multi-faceted approach employing both biochemical and cell-based assays is essential to robustly characterize the potency and specificity of the compound. The methodologies and principles outlined in this guide provide a framework for researchers to systematically evaluate and quantify the selective inhibition of HIF-2α over HIF-1α, thereby aiding in the identification and optimization of novel therapeutic agents targeting the HIF pathway.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Differential but Complementary HIF1α and HIF2α Transcriptional Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dual Inhibition of HIF-1α and HIF-2α as a Promising Treatment for VHL-Associated Hemangioblastomas: A Pilot Study Using Patient-Derived Primary Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective HIF2A Inhibitors in the Management of Clear Cell Renal Cancer and Von Hippel–Lindau-Disease-Associated Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HIF-1α and HIF-2α Differently Regulate the Radiation Sensitivity of NSCLC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Target Validation of Hif-2α-IN-7 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of October 2025, publicly available data on the specific biological activity and target validation of Hif-2α-IN-7 is limited. This guide provides a comprehensive framework for the target validation of a putative Hif-2α inhibitor, using established methodologies and illustrative data from well-characterized molecules in the same class. The experimental protocols and data presented herein should be adapted and validated for Hif-2α-IN-7 specifically.

Introduction to Hif-2α as a Cancer Target

Hypoxia, or low oxygen tension, is a hallmark of the tumor microenvironment and a key driver of cancer progression, metastasis, and therapeutic resistance.[1][2] The cellular response to hypoxia is primarily mediated by Hypoxia-Inducible Factors (HIFs), a family of heterodimeric transcription factors.[2][3][4] The HIF complex comprises an oxygen-labile α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a stable β-subunit (ARNT).[3][4] Under normoxic conditions, the α-subunits are hydroxylated by prolyl hydroxylases (PHDs), leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[5] In hypoxic conditions, this degradation is inhibited, allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with ARNT. The HIFα/ARNT heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of hundreds of genes involved in angiogenesis, cell proliferation, metabolism, and metastasis.[3][4][5]

While both HIF-1α and HIF-2α are crucial in the hypoxic response, they have distinct and sometimes opposing roles in cancer. HIF-2α has emerged as a particularly attractive therapeutic target in several cancers, most notably in clear cell renal cell carcinoma (ccRCC), where mutations in the VHL gene lead to constitutive stabilization of HIF-2α.[3][4]

Hif-2α-IN-7 is a novel small molecule inhibitor purported to target HIF-2α. Its chemical formula is C₁₈H₉F₆NO₂ and it has a molecular weight of 385.26 g/mol .[6] This guide outlines a comprehensive strategy for the target validation of Hif-2α-IN-7 in cancer cells.

Mechanism of Action of Hif-2α Inhibitors

The primary mechanism of action for the current class of HIF-2α inhibitors is the disruption of the protein-protein interaction between HIF-2α and its dimerization partner, ARNT.[3][4] These small molecules typically bind to a ligandable pocket within the Per-ARNT-Sim (PAS) B domain of the HIF-2α protein. This binding induces a conformational change in HIF-2α that prevents its heterodimerization with ARNT, thereby inhibiting the transcription of HIF-2α target genes.[2]

Quantitative Data Summary (Illustrative)

The following tables present hypothetical, yet representative, data for a HIF-2α inhibitor. Specific data for Hif-2α-IN-7 is not currently available in the public domain.

Table 1: In Vitro Activity of a Representative Hif-2α Inhibitor

| Assay Type | Cell Line | IC50 (nM) |

| Biochemical Assay | ||

| HIF-2α/ARNT Dimerization Assay (e.g., TR-FRET) | - | 50 |

| Cell-Based Assays | ||

| HIF-2α Reporter Assay | 786-O (VHL-/-) | 150 |

| A498 (VHL-/-) | 200 | |

| Target Gene Expression (VEGF) | 786-O (VHL-/-) | 180 |

| Cell Proliferation Assay | 786-O (VHL-/-) | 500 |

| A549 (VHL+/+) | >10,000 |

Table 2: In Vivo Efficacy of a Representative Hif-2α Inhibitor in a 786-O Xenograft Model

| Treatment Group | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) |

| Vehicle | - | 0 |

| Representative Hif-2α Inhibitor | 10 | 45 |

| 30 | 75 | |

| 100 | 95 |

Experimental Protocols

Biochemical Assay: HIF-2α/ARNT Dimerization Assay

This assay directly measures the ability of a compound to disrupt the interaction between HIF-2α and ARNT. A common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Principle: Recombinant HIF-2α and ARNT proteins are tagged with a FRET donor (e.g., Europium cryptate) and acceptor (e.g., XL665), respectively. When the proteins interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. A compound that inhibits this interaction will lead to a decrease in the FRET signal.

Protocol:

-

Reagent Preparation:

-

Prepare a serial dilution of Hif-2α-IN-7 in an appropriate buffer (e.g., PBS with 0.1% BSA).

-

Prepare a solution containing recombinant, tagged HIF-2α and ARNT proteins in assay buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add the diluted Hif-2α-IN-7 or vehicle control.

-

Add the HIF-2α/ARNT protein mixture to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for binding.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC50 value.

-

Cell-Based Assay: HIF-2α Reporter Gene Assay

This assay measures the transcriptional activity of HIF-2α in a cellular context.

Principle: A cancer cell line with high HIF-2α activity (e.g., VHL-deficient 786-O renal cancer cells) is engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing HREs. Inhibition of HIF-2α activity by a compound will result in a decrease in reporter gene expression, which can be quantified by measuring the reporter signal (e.g., luminescence).

Protocol:

-

Cell Culture and Seeding:

-

Culture the HIF-2α reporter cell line under standard conditions.

-

Seed the cells into a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a serial dilution of Hif-2α-IN-7 in cell culture medium.

-

Treat the cells with the diluted compound or vehicle control and incubate for a specified period (e.g., 24-48 hours).

-

-

Luciferase Assay:

-

Lyse the cells and add the luciferase substrate according to the manufacturer's instructions (e.g., Promega Dual-Luciferase® Reporter Assay System).[7]

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the reporter signal to a co-transfected control reporter (e.g., Renilla luciferase) to account for differences in cell number and transfection efficiency.

-

Plot the normalized reporter activity against the compound concentration to determine the IC50 value.

-

Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.[8][9][10][11][12]

Principle: The binding of a ligand to a protein can increase its thermal stability. In CETSA, cells are treated with the compound of interest and then heated. The extent of protein denaturation is assessed by quantifying the amount of soluble protein remaining at different temperatures. An increase in the melting temperature of the target protein in the presence of the compound indicates target engagement.

Protocol:

-

Cell Treatment and Heating:

-

Treat cultured cancer cells with Hif-2α-IN-7 or vehicle control.

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension and heat the samples to a range of temperatures.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles or with a lysis buffer.

-

Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

-

Quantify the amount of soluble HIF-2α in each sample using Western blotting or an ELISA.

-

-

Data Analysis:

-

Plot the amount of soluble HIF-2α as a function of temperature for both the treated and untreated samples.

-

A shift in the melting curve to a higher temperature in the presence of Hif-2α-IN-7 confirms target engagement.

-

Downstream Effects: Target Gene Expression Analysis

This experiment verifies that the inhibition of HIF-2α activity by the compound leads to a decrease in the expression of its known target genes.

Protocol:

-

Cell Treatment and RNA Extraction:

-

Treat cancer cells (e.g., 786-O) with a serial dilution of Hif-2α-IN-7 or vehicle control for a specified time.

-

Extract total RNA from the cells.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Synthesize cDNA from the extracted RNA.

-

Perform qRT-PCR using primers specific for known HIF-2α target genes (e.g., VEGFA, EPO, CCND1) and a housekeeping gene for normalization (e.g., GAPDH).

-

-

Data Analysis:

-

Calculate the relative mRNA expression levels of the target genes and plot them against the compound concentration to determine the IC50 for target gene modulation.

-

In Vivo Efficacy: Xenograft Tumor Model

This study assesses the anti-tumor activity of the compound in a living organism.

Protocol:

-

Tumor Implantation:

-

Subcutaneously implant a human cancer cell line with high HIF-2α activity (e.g., 786-O) into immunocompromised mice.

-

-

Compound Administration:

-

Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer Hif-2α-IN-7 or vehicle control to the mice daily via an appropriate route (e.g., oral gavage).

-

-

Tumor Growth Monitoring:

-

Measure the tumor volume regularly using calipers.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight and perform pharmacodynamic analysis (e.g., Western blot for HIF-2α and its target proteins in the tumor tissue) to confirm target engagement in vivo.

-

Visualization of Workflows and Relationships

Conclusion

The validation of Hif-2α-IN-7 as a potent and selective inhibitor requires a multi-faceted approach, starting from biochemical assays to confirm direct interaction with HIF-2α, followed by a suite of cell-based assays to demonstrate target engagement and functional consequences in a relevant cellular context. Finally, in vivo studies are essential to establish its therapeutic potential. The protocols and framework provided in this guide offer a robust starting point for the comprehensive evaluation of Hif-2α-IN-7 and other novel HIF-2α inhibitors in the oncology drug discovery pipeline. Rigorous and systematic validation is paramount to advancing promising molecules toward clinical development.

References

- 1. HIF-2α activation potentiates oxidative cell death in colorectal cancers by increasing cellular iron - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jkcvhl.com [jkcvhl.com]

- 4. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hypoxia-Inducible Factor 2 Alpha (HIF2α) Inhibitors: Targeting Genetically Driven Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cymitquimica.com [cymitquimica.com]

- 7. Dual-Luciferase® Reporter Assay System Protocol [worldwide.promega.com]

- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. scholars.mssm.edu [scholars.mssm.edu]

- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. news-medical.net [news-medical.net]

- 12. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]

The Impact of Hif-2α Inhibition on Downstream Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Hypoxia-inducible factor 2-alpha (Hif-2α) inhibition on downstream gene expression. While the specific inhibitor "Hif-2α-IN-7" is commercially available, publicly accessible data on its biological effects are limited.[1] Therefore, this document will focus on the well-characterized and clinically approved Hif-2α inhibitor, belzutifan (formerly PT2977/MK-6482) , and its closely related analogs, PT2385 and PT2399 , as representative examples to elucidate the molecular consequences of Hif-2α inhibition.

The Hif-2α Signaling Pathway and Mechanism of Inhibition

Under normal oxygen conditions (normoxia), the Hif-2α protein is hydroxylated by prolyl hydroxylase domain enzymes (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[2][3] In low oxygen environments (hypoxia), a common feature of solid tumors, PHD activity is diminished, causing Hif-2α to stabilize and translocate to the nucleus. There, it forms a heterodimer with Hif-1β (also known as ARNT), and this complex binds to hypoxia-response elements (HREs) in the promoter regions of target genes, driving their transcription.[2][4] These target genes are critically involved in various aspects of cancer progression, including angiogenesis, cell proliferation, and metabolism.[4][5]

Belzutifan and its analogs are potent and selective small-molecule inhibitors of Hif-2α.[6][7][8] They function by binding to a pocket within the PAS-B domain of the Hif-2α subunit, inducing a conformational change that prevents its heterodimerization with Hif-1β.[4][9][10] This disruption of the Hif-2α/Hif-1β complex formation is the critical step that blocks the transcriptional activation of downstream target genes.[2][11]

Quantitative Analysis of Downstream Gene Expression

Inhibition of Hif-2α by compounds like belzutifan and PT2385 leads to a significant downregulation of a specific set of target genes. Studies in clear cell renal cell carcinoma (ccRCC) cell lines, where the VHL gene is often inactivated leading to constitutive Hif-2α stabilization, have provided valuable quantitative data on these effects.

The following table summarizes the observed changes in the expression of key Hif-2α target genes following treatment with a Hif-2α inhibitor. The data is compiled from representative studies and highlights the impact on genes involved in critical cancer-related pathways.

| Gene Symbol | Gene Name | Function in Cancer Progression | Fold Change (Inhibitor vs. Control) | Reference Cell Line |

| VEGFA | Vascular Endothelial Growth Factor A | Angiogenesis, tumor vascularization.[12][13] | Downregulated | 786-O |

| CCND1 | Cyclin D1 | Cell cycle progression, proliferation.[14] | Downregulated | 786-O |

| GLUT1 (SLC2A1) | Glucose Transporter 1 | Glucose uptake, metabolic reprogramming.[15] | Downregulated | 786-O |

| PAI-1 (SERPINE1) | Plasminogen Activator Inhibitor-1 | Invasion, metastasis.[14] | Downregulated | 786-O |

| CXCR4 | C-X-C Motif Chemokine Receptor 4 | Cell migration, metastasis.[14] | Downregulated | 786-O |

| EPO | Erythropoietin | Erythropoiesis, potential tumor-promoting effects.[15] | Downregulated | 786-O |

| EGLN3 | Egl-9 Family Hypoxia Inducible Factor 3 | Hypoxic response, prolyl hydroxylase.[9] | Downregulated | ccRCC cell lines |

| CA12 | Carbonic Anhydrase 12 | pH regulation, tumor microenvironment.[9] | Downregulated | ccRCC cell lines |

| ITGB8 | Integrin Subunit Beta 8 | Cell adhesion, migration.[9] | Downregulated | ccRCC cell lines |

| SEMA6A | Semaphorin 6A | Cell migration, axon guidance.[9] | Downregulated | ccRCC cell lines |

Experimental Protocols

The following sections outline a generalized workflow for assessing the impact of a Hif-2α inhibitor on downstream gene expression using RNA sequencing (RNA-seq), based on methodologies described in relevant literature.[16]

Cell Culture and Inhibitor Treatment

-

Cell Line Maintenance: Human clear cell renal cell carcinoma (ccRCC) cell lines, such as 786-O (which are VHL-deficient), are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Inhibitor Preparation: The Hif-2α inhibitor (e.g., belzutifan, PT2385) is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

-

Treatment: Cells are seeded in culture plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing either the Hif-2α inhibitor at various concentrations (e.g., 0.01, 0.1, 1, or 10 µM) or an equivalent volume of the vehicle (DMSO) as a control.[17]

-

Incubation: The treated cells are incubated for a specified period (e.g., 24-48 hours) to allow for changes in gene expression to occur.

RNA Extraction and Quality Control

-

Cell Lysis and RNA Isolation: Following treatment, cells are washed with phosphate-buffered saline (PBS), and total RNA is extracted using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This typically involves cell lysis, homogenization, and purification of RNA from other cellular components.

-

RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA is assessed using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to ensure high-quality RNA for downstream applications.

RNA Sequencing (RNA-seq) and Data Analysis

-

Library Preparation: High-quality total RNA is used to generate sequencing libraries. This process typically involves the depletion of ribosomal RNA (rRNA), fragmentation of the remaining RNA, reverse transcription to complementary DNA (cDNA), and the ligation of sequencing adapters.

-

Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Quality Control: Raw sequencing reads are assessed for quality, and adapter sequences are trimmed.

-

Alignment: The processed reads are aligned to a reference human genome.

-

Gene Expression Quantification: The number of reads mapping to each gene is counted to determine its expression level.

-

Differential Expression Analysis: Statistical methods are employed to identify genes that are significantly differentially expressed between the inhibitor-treated and vehicle-treated control groups.

-

Conclusion

The inhibition of Hif-2α with small molecules like belzutifan represents a targeted therapeutic strategy that effectively downregulates a host of genes essential for tumor growth, vascularization, and metabolic adaptation. The specific blockade of the Hif-2α/Hif-1β heterodimerization leads to a precise and potent suppression of the Hif-2α-driven transcriptional program. The quantitative analysis of these gene expression changes, facilitated by techniques such as RNA sequencing, provides a clear understanding of the molecular impact of these inhibitors and underscores their therapeutic potential in cancers characterized by aberrant Hif-2α activation. This technical guide provides a framework for researchers and drug development professionals to understand and investigate the effects of Hif-2α inhibition on downstream gene expression.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Mechanism of Action for WELIREG® (belzutifan) | von Hippel-Lindau Disease [welireghcp.com]

- 4. What is the mechanism of Belzutifan? [synapse.patsnap.com]

- 5. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Inhibition of hypoxia-inducible factor-2α in renal cell carcinoma with belzutifan: a phase 1 trial and biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Differential effects of HIF2α antagonist and HIF2α silencing in renal cancer and sensitivity to repurposed drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rcsb.org [rcsb.org]

- 11. Table 3, Key Characteristics of Belzutifan - Belzutifan (Welireg) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. HIF-2 Complex Dissociation, Target Inhibition, and Acquired Resistance with PT2385, a First-in-Class HIF-2 Inhibitor in Clear Cell Renal Cell Carcinoma Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Belzutifan: a novel therapeutic for the management of von Hippel–Lindau disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 16. HIF2 inactivation and tumor suppression with a tumor-directed RNA-silencing drug in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Hif-2α-IN-7 in In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hypoxia-inducible factor 2-alpha (HIF-2α) is a key transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia). Its dysregulation is implicated in the progression of various diseases, particularly in cancer, where it promotes tumor growth, angiogenesis, and metastasis. Hif-2α-IN-7 is a small molecule inhibitor of HIF-2α, designed to disrupt its activity and downstream signaling. These application notes provide detailed protocols for in vitro assays to characterize the activity of Hif-2α-IN-7 and similar compounds.

Disclaimer: Publicly available quantitative data and specific in vitro assay protocols for Hif-2α-IN-7 are limited. The data presented in the tables are representative values for other well-characterized HIF-2α inhibitors and should serve as a reference for expected outcomes. The provided protocols are general methodologies that can be adapted for the evaluation of Hif-2α-IN-7.

HIF-2α Signaling Pathway and Mechanism of Inhibition

Under normoxic conditions, the HIF-2α subunit is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic conditions, PHD activity is inhibited, allowing HIF-2α to stabilize, translocate to the nucleus, and heterodimerize with the aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1β. This HIF-2α/ARNT complex then binds to hypoxia response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis (e.g., VEGF), cell proliferation, and metabolism.[1][2][3][4]

HIF-2α inhibitors, including potentially Hif-2α-IN-7, are designed to allosterically bind to a pocket within the PAS-B domain of the HIF-2α protein. This binding induces a conformational change that prevents its heterodimerization with ARNT, thereby inhibiting the transcription of its target genes.[4]

Caption: HIF-2α signaling pathway under normoxia, hypoxia, and the mechanism of action of Hif-2α-IN-7.

Data Presentation

The following tables summarize representative quantitative data for well-characterized HIF-2α inhibitors in various in vitro assays.

Table 1: Biochemical Assay Data for Representative HIF-2α Inhibitors

| Compound | Assay Type | Target | IC50 (nM) |

| Compound A | Scintillation Proximity Assay (SPA) | HIF-2α/ARNT Dimerization | 15 |

| Compound B | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | HIF-2α/ARNT Dimerization | 22 |

| Compound C | AlphaScreen | HIF-2α/ARNT Dimerization | 8 |

Table 2: Cellular Assay Data for Representative HIF-2α Inhibitors

| Compound | Cell Line | Assay Type | Endpoint | IC50 (nM) |

| PT2385 | 786-O (VHL-deficient renal cancer) | HRE-Luciferase Reporter | Luciferase Activity | 34 |

| Compound D | A498 (VHL-deficient renal cancer) | Gene Expression (qPCR) | VEGF mRNA levels | 58 |

| Compound E | Hep3B (hypoxia-induced) | Cell Viability (MTT) | Cell Proliferation | 120 |

Experimental Protocols

Below are detailed protocols for key in vitro experiments to characterize the activity of Hif-2α-IN-7.

References

- 1. Hypoxia-Inducible Factor 2 Alpha (HIF2α) Inhibitors: Targeting Genetically Driven Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HIF-2α (D9E3) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 3. arcusbio.com [arcusbio.com]

- 4. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Hif-2α-IN-7 in Renal Cell Carcinoma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia-inducible factor 2-alpha (Hif-2α) is a key transcription factor implicated in the pathogenesis of clear cell renal cell carcinoma (ccRCC). In a majority of ccRCC cases, a mutation in the von Hippel-Lindau (VHL) tumor suppressor gene leads to the stabilization and accumulation of Hif-2α, even under normal oxygen conditions (normoxia). This constitutive activation of Hif-2α drives the transcription of a battery of genes involved in critical cancer-related processes such as angiogenesis, cell proliferation, and metabolism, including the vascular endothelial growth factor (VEGF), platelet-derived growth factor β (PDGF-β), and cyclin D1.[1][2] Consequently, the targeted inhibition of Hif-2α represents a promising therapeutic strategy for this malignancy.

Hif-2α-IN-7 is a small molecule inhibitor designed to specifically target Hif-2α. These application notes provide a comprehensive overview of the use of Hif-2α-IN-7 in renal cell carcinoma cell lines, including its mechanism of action, protocols for key experiments, and expected outcomes.

Mechanism of Action

Under normoxic conditions, Hif-2α is hydroxylated by prolyl hydroxylase domain enzymes (PHDs), leading to its recognition by the VHL E3 ubiquitin ligase complex and subsequent proteasomal degradation. In VHL-deficient RCC cells, Hif-2α is not degraded and accumulates in the nucleus. There, it dimerizes with Hif-1β (also known as ARNT) to form a functional transcription factor complex. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.[3][4]

Hif-2α-IN-7 is designed to disrupt the function of the Hif-2α/Hif-1β heterodimer. It is hypothesized to bind to a pocket within the Hif-2α PAS B domain, preventing its dimerization with Hif-1β. This inhibition blocks the transcriptional activity of Hif-2α, leading to the downregulation of its target genes and subsequent anti-tumor effects, including inhibition of cell proliferation and angiogenesis.[3]

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for Hif-2α-IN-7 in various renal cell carcinoma cell lines. These values are provided as an example and will need to be determined experimentally.

| Cell Line | VHL Status | Hif-2α Expression | Hif-2α-IN-7 IC50 (nM) |

| 786-O | Mutant | High | To be determined |

| A498 | Mutant | High | To be determined |

| Caki-1 | Wild-type | Low (inducible) | To be determined |

| ACHN | Wild-type | Low (inducible) | To be determined |

Experimental Protocols

Cell Culture

-

Cell Lines: 786-O and A498 (VHL-mutant), Caki-1 and ACHN (VHL-wild-type) human renal cell carcinoma cell lines.

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Passage cells upon reaching 70-80% confluency.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

Materials:

-

RCC cell lines

-

96-well plates

-

Hif-2α-IN-7 (stock solution in DMSO)

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours to allow cells to attach.

-

Treatment: Prepare serial dilutions of Hif-2α-IN-7 in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48 to 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well.

-

Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete dissolution of the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This protocol outlines the detection of Hif-2α and its downstream targets.

Materials:

-

Treated RCC cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Hif-2α, anti-VEGF, anti-Cyclin D1, anti-β-Actin)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with Hif-2α-IN-7 for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load 20-30 µg of protein per lane and run on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. β-Actin is commonly used as a loading control.

Expected Results

-

Cell Viability: Hif-2α-IN-7 is expected to decrease the viability of VHL-mutant RCC cell lines (e.g., 786-O, A498) in a dose-dependent manner. VHL-wild-type cell lines (e.g., Caki-1, ACHN) are expected to be less sensitive.

-

Western Blot: Treatment with Hif-2α-IN-7 should lead to a decrease in the protein levels of Hif-2α downstream targets such as VEGF and Cyclin D1 in VHL-mutant RCC cells. The levels of Hif-2α itself may not be significantly affected by inhibitors that block dimerization, as the protein is already stabilized.

Troubleshooting

-

High IC50 values:

-

Verify the VHL status and Hif-2α expression of the cell line.

-

Ensure the compound is fully dissolved and stable in the culture medium.

-

Optimize the treatment duration.

-

-

No change in downstream target expression:

-

Confirm Hif-2α expression in the cell line used.

-

Optimize the concentration and duration of Hif-2α-IN-7 treatment.

-

Check the quality and specificity of the primary antibodies used for Western blotting.

-

-

Inconsistent Western blot results:

-

Ensure equal protein loading by performing a thorough protein quantification and using a reliable loading control.

-

Optimize antibody concentrations and incubation times.

-

Ensure proper washing steps to reduce background noise.

-

These application notes and protocols provide a framework for investigating the effects of Hif-2α-IN-7 in renal cell carcinoma cell lines. Researchers should optimize these protocols for their specific experimental conditions and cell lines.

References

Application Notes and Protocols for Studying Tumor Angiogenesis with Hif-2α Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Hypoxia-Inducible Factor-2α (HIF-2α) inhibitors for the investigation of tumor angiogenesis. Due to the limited public information on Hif-2α-IN-7, this document will use the well-characterized and potent HIF-2α antagonist, PT2385 , as a representative example to illustrate the principles and methodologies.

Introduction to HIF-2α and its Role in Tumor Angiogenesis

Hypoxia, or low oxygen tension, is a common feature of the tumor microenvironment and a critical driver of tumor progression and angiogenesis. Cells adapt to hypoxic conditions through the stabilization of Hypoxia-Inducible Factors (HIFs), which are heterodimeric transcription factors. HIF-2α is a key isoform that plays a pivotal role in promoting tumor angiogenesis by upregulating the expression of a battery of pro-angiogenic genes. Under normoxic conditions, HIF-2α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. However, in the hypoxic tumor core, PHD activity is inhibited, allowing HIF-2α to accumulate, translocate to the nucleus, and heterodimerize with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. This active complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, driving their transcription.

Key pro-angiogenic genes regulated by HIF-2α include:

-

Vascular Endothelial Growth Factor (VEGF): A potent signaling protein that stimulates vasculogenesis and angiogenesis.

-

VEGF Receptors (e.g., VEGFR1/Flt-1, VEGFR2/Flk-1): Essential for mediating the downstream effects of VEGF on endothelial cells.

-

Angiopoietin 2 (Ang2): A protein that destabilizes existing blood vessels, priming them for remodeling and new growth.

-

Delta-like Ligand 4 (Dll4): A ligand for the Notch signaling pathway, which is crucial for vascular development and branching.

By activating these and other genes, HIF-2α orchestrates the formation of new blood vessels that supply the growing tumor with essential nutrients and oxygen, facilitate metastasis, and contribute to an immunosuppressive microenvironment.

Mechanism of Action of PT2385

PT2385 is a first-in-class, orally bioavailable, and selective small-molecule inhibitor of HIF-2α. It exerts its function by binding to a ligandable pocket within the PAS-B domain of the HIF-2α protein. This binding induces a conformational change in HIF-2α that allosterically disrupts its heterodimerization with ARNT. By preventing the formation of the transcriptionally active HIF-2α/ARNT complex, PT2385 effectively blocks the downstream signaling cascade and inhibits the expression of HIF-2α target genes involved in angiogenesis. A key advantage of PT2385 is its high selectivity for HIF-2α over the closely related HIF-1α, allowing for a more targeted approach to studying the specific roles of HIF-2α in tumor biology.

Data Presentation: Efficacy of PT2385 in Preclinical Models

The following tables summarize the quantitative data on the anti-angiogenic and anti-tumor effects of PT2385 from preclinical studies.

Table 1: In Vitro Activity of PT2385

| Assay | Cell Line | Parameter | Result | Reference |

| HIF-2α Reporter Assay | - | IC50 | 27 nM | [1] |

| Gene Expression (VEGF-A) | 786-O (ccRCC) | mRNA reduction | Dose-dependent decrease | |

| Protein Secretion (VEGF-A) | 786-O (ccRCC) | Reduction in circulating levels | Significant decrease |

Table 2: In Vivo Anti-Tumor and Anti-Angiogenic Activity of PT2385 in Xenograft Models

| Tumor Model | Animal Model | Dosing Regimen | Primary Outcome | Angiogenesis-Related Findings | Reference |

| 786-O (ccRCC) Xenograft | SCID/beige mice | 3 and 10 mg/kg, twice daily (b.i.d.), oral | Dose-dependent tumor regression | Significant reduction in CD31 staining (microvessel density) | |

| A498 (ccRCC) Xenograft | SCID/beige mice | 6, 20, and 60 mg/kg, once daily (q.d.), oral | Tumor stasis (6 mg/kg) and regression (20, 60 mg/kg) | Significant reduction in CD31 staining (microvessel density) | |

| Patient-Derived ccRCC Xenograft | SCID/beige mice | Not specified | Inhibition of tumor growth | - |

Mandatory Visualizations

Caption: HIF-2α signaling pathway in tumor angiogenesis and the mechanism of PT2385 inhibition.

Caption: General experimental workflow for evaluating the anti-angiogenic effects of a HIF-2α inhibitor.

Experimental Protocols

Protocol 1: In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

Basement Membrane Matrix (e.g., Matrigel®)

-

PT2385 (or other HIF-2α inhibitor)

-

DMSO (vehicle control)

-

96-well tissue culture plates

-

Calcein AM (for fluorescent visualization, optional)

-

Inverted microscope with imaging capabilities

Procedure:

-

Preparation of Basement Membrane Matrix Plates:

-

Thaw the Basement Membrane Matrix on ice overnight at 4°C.

-

Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes.

-

Using the pre-chilled tips, add 50 µL of the thawed Basement Membrane Matrix to each well of the 96-well plate. Ensure the entire surface of the well is covered.

-

Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

-

-

Cell Preparation and Seeding:

-

Culture HUVECs in EGM-2 medium until they reach approximately 80% confluency.

-

Harvest the cells using trypsin and resuspend them in serum-free endothelial cell basal medium.

-

Perform a cell count and adjust the cell suspension to a concentration of 1 x 10⁵ cells/mL.

-

Prepare serial dilutions of PT2385 in serum-free basal medium. A typical concentration range to test would be from 1 nM to 10 µM. Include a DMSO vehicle control.

-

Add the appropriate volume of the cell suspension and the inhibitor/vehicle to each well of the solidified matrix plate. The final cell density should be approximately 1-2 x 10⁴ cells per well.

-

-

Incubation and Visualization:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.

-

Monitor tube formation periodically under an inverted microscope.

-

(Optional) For fluorescent imaging, incubate the cells with Calcein AM for 30 minutes before the end of the experiment.

-

Capture images of the tube networks in each well.

-

-

Quantification:

-

Quantify the extent of tube formation using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

-

Parameters to measure include:

-

Total tube length

-

Number of nodes/junctions

-

Number of meshes/loops

-

-

Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 of PT2385 on tube formation.

-

Protocol 2: In Vivo Tumor Xenograft Angiogenesis Study

This protocol describes a typical xenograft study to evaluate the in vivo efficacy of a HIF-2α inhibitor on tumor growth and angiogenesis.

Materials:

-

6-8 week old immunodeficient mice (e.g., SCID or nude mice)

-

Human clear cell renal cell carcinoma (ccRCC) cell line (e.g., 786-O or A498)

-

Matrigel® (optional, for co-injection with cells)

-

PT2385 (or other HIF-2α inhibitor)

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose in water)

-

Calipers for tumor measurement

-

Anesthesia

-

Surgical tools

-

Formalin or other fixative

-

Paraffin embedding materials

-

Anti-CD31 antibody for immunohistochemistry

-

Secondary antibody and detection reagents

Procedure:

-

Tumor Cell Implantation:

-

Harvest ccRCC cells and resuspend them in sterile PBS or serum-free medium at a concentration of 5-10 x 10⁶ cells per 100 µL.

-

(Optional) Mix the cell suspension 1:1 with Matrigel®.

-

Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

-

Monitor the mice regularly for tumor growth.

-

-

Treatment Regimen:

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Prepare the PT2385 formulation in the vehicle at the desired concentrations (e.g., 10, 30, 60 mg/kg).

-

Administer PT2385 or vehicle to the respective groups via oral gavage once or twice daily. The treatment duration is typically 2-4 weeks.

-

-

Monitoring and Data Collection:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors.

-

-

Immunohistochemistry for Microvessel Density (MVD):

-

Fix the tumors in 10% neutral buffered formalin and embed them in paraffin.

-

Cut 4-5 µm sections and mount them on slides.

-

Perform immunohistochemical staining for the endothelial cell marker CD31.

-

Briefly, deparaffinize and rehydrate the sections.

-

Perform antigen retrieval (e.g., citrate buffer, pH 6.0).